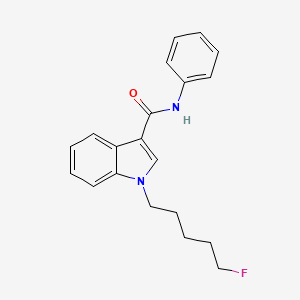

N-Phenyl-1-(5-Fluoropentyl)-1H-Indol-3-carboxamid

Übersicht

Beschreibung

It is categorized as an analytical reference standard and is primarily used in research and forensic applications . This compound is not intended for human or veterinary use.

Wissenschaftliche Forschungsanwendungen

5-Fluorphenyl-PICA wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und forensische Wissenschaft, umfassend eingesetzt . Zu seinen Anwendungen gehören:

Chemie: Als Referenzstandard für analytische Methoden wie Gaschromatographie-Massenspektrometrie (GC-MS).

Biologie: Untersuchung der Interaktion synthetischer Cannabinoide mit biologischen Rezeptoren.

Medizin: Untersuchung der pharmakologischen Wirkungen und des potenziellen therapeutischen Nutzens synthetischer Cannabinoide.

Industrie: Qualitätskontrolle und Validierung analytischer Methoden in forensischen Laboren.

5. Wirkmechanismus

Der Wirkmechanismus von 5-Fluorphenyl-PICA beinhaltet seine Wechselwirkung mit Cannabinoidrezeptoren im Körper. Es wirkt als Agonist am Cannabinoidrezeptor Typ 1 (CB1) und Cannabinoidrezeptor Typ 2 (CB2) und ahmt die Wirkungen natürlich vorkommender Cannabinoide nach . Diese Wechselwirkung führt zu verschiedenen physiologischen und psychoaktiven Wirkungen, die Gegenstand laufender Forschung sind.

Ähnliche Verbindungen:

5-Fluor-MPP-PICA: Ein weiteres synthetisches Cannabinoid mit einer ähnlichen Struktur, aber unterschiedlichen Substituenten.

5F-CUMYL-PINACA: Ein synthetisches Cannabinoid mit einer anderen Kernstruktur, aber ähnlichen funktionellen Gruppen.

Einzigartigkeit: 5-Fluorphenyl-PICA ist einzigartig aufgrund seiner spezifischen fluorierten Pentylkette und Phenylgruppe, die zu seinem einzigartigen pharmakologischen Profil und seiner Wechselwirkung mit Cannabinoidrezeptoren beitragen. Dies macht es zu einer wertvollen Verbindung für Forschung und forensische Anwendungen.

Wirkmechanismus

Target of Action

The primary targets of N-Phenyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide, also known as 3X4PHX3PGF, are the cannabinoid type 1 and type 2 receptors (CB1 and CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes.

Mode of Action

3X4PHX3PGF interacts with its targets by acting as an agonist . This means it binds to the CB1 and CB2 receptors and activates them. The activation of these receptors can lead to various physiological changes, depending on the specific receptor and its location in the body.

Pharmacokinetics

Like other synthetic cannabinoids, it is likely that the compound is primarily ingested through inhalation

Action Environment

The action, efficacy, and stability of 3X4PHX3PGF can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances, the user’s physiological state, and the method of ingestion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro phenyl-PICA involves the reaction of 1H-indole-3-carboxylic acid with 5-fluoropentylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5-Fluorphenyl-PICA unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann am Indolring auftreten und zur Bildung hydroxylierter Derivate führen.

Reduktion: Die Carbonylgruppe in der Carboxamid-Einheit kann reduziert werden, um entsprechende Amine zu bilden.

Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) in saurem Medium.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄).

Substitution: Nukleophile wie Thiole oder Amine in Gegenwart einer Base.

Hauptprodukte:

Oxidation: Hydroxylierte Indolderivate.

Reduktion: Amine, die aus der Reduktion der Carboxamidgruppe abgeleitet sind.

Substitution: Verbindungen, bei denen das Fluoratom durch andere Nukleophile ersetzt wird.

Vergleich Mit ähnlichen Verbindungen

5-Fluoro MPP-PICA: Another synthetic cannabinoid with a similar structure but different substituents.

5F-CUMYL-PINACA: A synthetic cannabinoid with a different core structure but similar functional groups.

Uniqueness: 5-Fluoro phenyl-PICA is unique due to its specific fluorinated pentyl chain and phenyl group, which contribute to its distinct pharmacological profile and interaction with cannabinoid receptors. This makes it a valuable compound for research and forensic applications.

Eigenschaften

IUPAC Name |

1-(5-fluoropentyl)-N-phenylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O/c21-13-7-2-8-14-23-15-18(17-11-5-6-12-19(17)23)20(24)22-16-9-3-1-4-10-16/h1,3-6,9-12,15H,2,7-8,13-14H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYJALPWLNXEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601342233 | |

| Record name | N-Phenyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601342233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1776086-01-1 | |

| Record name | 5F-SDB-005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1776086011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601342233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO PHENYL-PICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X4PHX3PGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

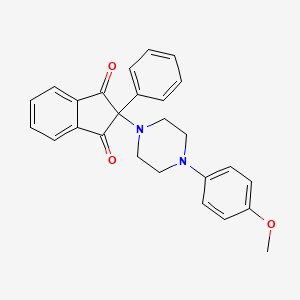

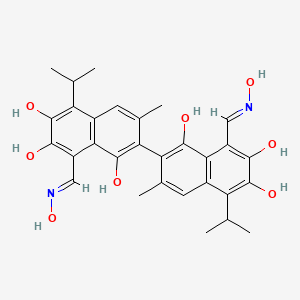

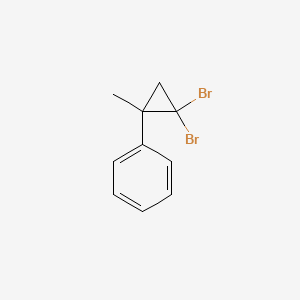

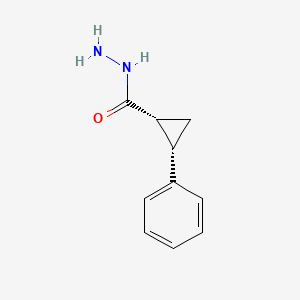

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.